4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
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Overview
Description
4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a benzamide core with multiple functional groups, including a benzoyl group, a diethylaminoethyl group, and a difluorobenzo[d]thiazolyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multi-step organic reactions. The process may include:
Formation of the benzamide core: This can be achieved through the reaction of benzoyl chloride with an appropriate amine.
Introduction of the diethylaminoethyl group: This step may involve the alkylation of the intermediate with diethylaminoethyl chloride under basic conditions.
Incorporation of the difluorobenzo[d]thiazolyl group: This can be done through a nucleophilic substitution reaction using a suitable precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diethylaminoethyl group.
Reduction: Reduction reactions could target the benzoyl group or other carbonyl functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of novel compounds:
Biology
Biological assays: It may be used in biological assays to study its effects on different biological systems.
Medicine
Pharmaceutical research: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Chemical industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide hydrochloride would depend on its specific interactions with molecular targets. These could include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to various biological effects.
Pathways involved: It could modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide
- 4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide
Uniqueness
The unique combination of functional groups in 4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide hydrochloride may confer distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, solubility, and biological activity.
Properties
IUPAC Name |
4-benzoyl-N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F2N3O2S.ClH/c1-3-31(4-2)14-15-32(27-30-24-22(29)16-21(28)17-23(24)35-27)26(34)20-12-10-19(11-13-20)25(33)18-8-6-5-7-9-18;/h5-13,16-17H,3-4,14-15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDICHIFZLYRSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClF2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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